N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-1,2,4-triazole-5-carboxamide
Description
This compound features a piperidin-4-yl core substituted at the 1-position with a 6-(trifluoromethyl)pyrimidin-4-yl group and at the 4-position with a 1H-1,2,4-triazole-5-carboxamide moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrimidine and triazole rings contribute to hydrogen bonding and π-π stacking interactions, often critical for target binding.
Properties
IUPAC Name |
N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1H-1,2,4-triazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N7O/c14-13(15,16)9-5-10(18-6-17-9)23-3-1-8(2-4-23)21-12(24)11-19-7-20-22-11/h5-8H,1-4H2,(H,21,24)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPFTHOGRCATCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=NC=NN2)C3=NC=NC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells. Therefore, inhibiting CDK2 is an appealing strategy for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the cell cycle progression, leading to the arrest of cell division
Biological Activity
N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-1,2,4-triazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Structure
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₈F₃N₅O
- Molecular Weight : 346.35 g/mol
Physical Properties
| Property | Value |
|---|---|
| Appearance | Solid |
| Purity | 95% |
| Storage Condition | Refrigerated |
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit various antimicrobial properties. The presence of the trifluoromethyl group in the compound enhances its biological activity. Studies have shown that similar pyrimidine derivatives demonstrate significant inhibition against various pathogens:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : Moderate activity against Escherichia coli.
The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrimidine ring can enhance antimicrobial efficacy .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies. For instance, derivatives with similar structural motifs have been shown to inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Compounds with similar structures have induced G1 phase arrest in cancer cell lines, suggesting a mechanism for their anticancer properties .
- Selective Cytotoxicity : Some studies indicate selective lethality towards YAP/TEAD-dependent cancers, which could be a promising avenue for targeted cancer therapies .
Enzyme Inhibition
The compound may also act as an inhibitor of certain enzymes involved in disease pathways. Research on related compounds has revealed their ability to inhibit kinases and other critical enzymes, which are often overactive in cancerous cells .
Study 1: Antimicrobial Efficacy
A study conducted by Nagaraj and Reddy (2008) evaluated various pyrimidine derivatives for their antimicrobial activity. The results demonstrated that compounds with trifluoromethyl substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in achieving desired biological effects .
Study 2: Anticancer Potential
In a recent investigation into the anticancer properties of pyrimidine derivatives, researchers found that compounds similar to this compound effectively inhibited cell proliferation in several cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The electron-deficient pyrimidine ring undergoes nucleophilic substitution at position 2 or 4. Key reactions include:
Mechanistic Insight : The trifluoromethyl group at position 6 enhances electrophilicity at positions 2 and 4 via inductive effects, facilitating nucleophilic attack.
Piperidine Ring Functionalization
The piperidine moiety participates in alkylation and acylation reactions:
| Reaction Type | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 4 h | Quaternary piperidinium salt | 85% | |
| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C → rt, 2 h | N-Acetylpiperidine derivative | 78% |
Key Observation : Steric hindrance from the pyrimidine-triazole backbone limits reactivity at the piperidine nitrogen unless forcing conditions are applied.
Triazolecarboxamide Reactivity
The 1,2,4-triazole-5-carboxamide group undergoes hydrolysis and cycloaddition:
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 24 h | 1,2,4-Triazole-5-carboxylic acid | 63% | |
| [3+2] Cycloaddition | Phenylacetylene, CuI, 100°C, 12 h | Triazolopyrimidine hybrid | 58% |
Notable Feature : The triazole ring’s electron-rich nature enables participation in click chemistry (e.g., Huisgen cycloaddition).
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the trifluoromethylpyrimidine subunit:
Optimization Note : Yields improve with microwave-assisted synthesis (120°C, 30 min).
Redox Reactions
The trifluoromethyl group remains inert under most redox conditions, but the pyrimidine ring is susceptible to reduction:
Caution : Over-reduction of the pyrimidine ring leads to loss of aromaticity and activity.
Supramolecular Interactions
Crystallographic studies reveal intramolecular hydrogen bonding between the triazolecarboxamide’s NH and the pyrimidine’s nitrogen, stabilizing the conformation . This interaction influences reactivity in solid-phase syntheses.
Stability Under Physiological Conditions
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine- and Piperidine-Based Analogs
(a) N-{1-[3-(2-Fluoropropan-2-yl)-1,2,4-Oxadiazol-5-yl]piperidin-4-yl}-6-{[1-(Methanesulfonyl)piperidin-4-yl]oxy}-N-(trifluoromethyl)pyrimidin-4-amine (Compound 27)
- Structural Similarities : Shares the trifluoromethylpyrimidine and piperidine core. The oxadiazole and methanesulfonyl-piperidine substituents enhance solubility and target engagement.
- Functional Differences : Acts as a potent GPR119 agonist, demonstrating oral bioavailability and glucose-lowering effects in diabetic models. This highlights how peripheral substituents (e.g., oxadiazole) can steer activity toward metabolic GPCRs versus kinase targets .
- Key Data: Property Compound 27 Target Compound (Inferred) Target GPR119 Unknown (Kinase/GPCR?) Bioavailability High (Oral) Not reported Therapeutic Effect Insulin secretion, glucose control Potential kinase inhibition
(b) EUROPEAN PATENT APPLICATION Compound (JAK Inhibitor)
- Structure: {1-{1-[3-Fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile.
- Comparison: Replaces the triazole-carboxamide with a pyrrolopyrimidine-pyrazole system. The azetidine and fluorinated isonicotinoyl groups enhance JAK1/2 binding, demonstrating how heterocycle substitution dictates kinase selectivity .
Triazole- and Carboxamide-Containing Derivatives
(a) N-(2-Hydroxyethyl)-1-(6-((3-(Trifluoromethyl)phenyl)thio)pyrimidin-4-yl)indoline-4-carboxamide (25l)
- Structural Similarities : Shares the trifluoromethylpyrimidine and carboxamide groups. The indoline and thioether linkage increase rigidity and membrane permeability.
- Functional Differences : Part of a series targeting psychostimulant behavior via GPCR modulation (likely GPR52), underscoring the role of carboxamide positioning in central nervous system penetration .
(b) N-(4-Acetylphenyl)-5-Amino-1-(2-Methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Structure-Activity Relationships (SAR)
- Trifluoromethyl Group : Enhances metabolic stability and hydrophobic interactions, as seen in compound 27’s oral bioavailability .
- Piperidine vs. Azetidine : Piperidine derivatives (e.g., target compound) may offer better conformational flexibility for GPCR binding, while azetidine-containing analogs () improve kinase selectivity via steric constraints .
- Triazole vs. Pyrazole : Triazole-carboxamides favor hydrogen bonding with catalytic lysines in kinases, whereas pyrazole-pyrrolopyrimidines () engage deeper hydrophobic pockets in JAKs .
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-1,2,4-triazole-5-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Condensation : Reacting trifluoromethylpyrimidine derivatives with piperidin-4-yl intermediates under basic conditions (e.g., K₂CO₃ in DMF at room temperature) to form the piperidine-pyrimidine core .
- Triazole coupling : Introducing the 1,2,4-triazole carboxamide via nucleophilic substitution or amidation, often using coupling agents like EDCI/HOBt in anhydrous solvents .
- Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/hexane) is critical for isolating the target compound with ≥95% purity .
Q. How is the compound characterized analytically in academic research?
- Methodological Answer : Standard protocols include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm structural integrity, with emphasis on trifluoromethyl (δ ~110–120 ppm in ¹⁹F NMR) and triazole proton signals (δ ~7.5–8.5 ppm) .
- HPLC-MS : For purity assessment (≥98% by area under the curve) and molecular weight confirmation (e.g., [M+H]+ ion matching theoretical mass ±0.5 Da) .
- X-ray crystallography : To resolve ambiguous stereochemistry in the piperidine-triazole linkage .
Advanced Research Questions
Q. How can synthetic efficiency be optimized for this compound using design of experiments (DoE)?
- Methodological Answer :
- Statistical screening : Use fractional factorial designs (e.g., 2⁴⁻¹) to identify critical variables (e.g., solvent polarity, temperature, catalyst loading) affecting yield .
- Response surface methodology (RSM) : Optimize reaction time and stoichiometry of trifluoromethylpyrimidine intermediates via central composite design (CCD) .
- Computational feedback : Integrate quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
Q. What strategies are employed to evaluate the compound’s bioactivity in pharmacological screening?
- Methodological Answer :
- Kinase inhibition assays : Use fluorescence polarization (FP) or TR-FRET to measure IC₅₀ values against target kinases (e.g., JAK2, EGFR) .
- ADME profiling : Assess metabolic stability (e.g., microsomal half-life in rat liver microsomes) and permeability (Caco-2 monolayer assay) .
- In vivo models : Dose-dependent efficacy studies in rodent xenograft models, with PK/PD analysis to correlate plasma exposure and tumor growth inhibition .
Q. How do researchers address contradictory data in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Orthogonal validation : Cross-check bioactivity data using independent assays (e.g., SPR for binding affinity vs. cellular proliferation assays) .
- Cohort analysis : Stratify data by substituent position (e.g., meta vs. para trifluoromethyl on pyrimidine) to isolate electronic effects .
- Meta-analysis : Aggregate datasets from analogous compounds (e.g., pyrazole-carboxamides) to identify trends in logP, polar surface area, and potency .
Specialized Methodological Challenges
Q. What computational tools are used to model the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes in kinase active sites, prioritizing poses with hydrogen bonds to the triazole ring .
- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes under physiological conditions .
- Free energy calculations : MM/PBSA or FEP+ to quantify binding affinity differences between analogs .
Q. How are fluorinated intermediates handled to avoid side reactions during synthesis?
- Methodological Answer :
- Moisture control : Use anhydrous solvents (e.g., DMF stored over molecular sieves) to prevent hydrolysis of trifluoromethyl groups .
- Low-temperature reactions : Conduct trifluoromethylation steps at −20°C to suppress radical side reactions .
- Fluorine-specific characterization : ¹⁹F NMR to monitor intermediate stability and detect decomposition products (e.g., CF₃COOH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
